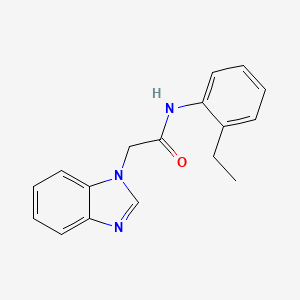![molecular formula C25H19F3N4S B5370123 5-(2-PHENYLETHYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B5370123.png)
5-(2-PHENYLETHYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-PHENYLETHYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of triazinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-PHENYLETHYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazinoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethyl Group: This can be achieved through alkylation reactions using phenylethyl halides.
Attachment of the Trifluoromethylphenylmethylsulfanyl Group: This step may involve nucleophilic substitution reactions using trifluoromethylphenylmethylsulfanyl reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds of this class may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug discovery and development.
Medicine
Pharmacological Studies: The compound may be studied for its potential therapeutic effects, including its mechanism of action and efficacy in treating specific diseases.
Industry
Material Science: The compound may be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-PHENYLETHYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Phenylethyl)-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 5-(2-Phenylethyl)-3-(phenylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
The presence of the trifluoromethyl group in 5-(2-PHENYLETHYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE may impart unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(2-phenylethyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4S/c26-25(27,28)19-10-6-9-18(15-19)16-33-24-29-23-22(30-31-24)20-11-4-5-12-21(20)32(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCYAQKAXAAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B5370042.png)
![3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)
![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)
![3-(2-{(Z)-1-[4-(ACETYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID](/img/structure/B5370062.png)
![2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid](/img/structure/B5370071.png)
![1-[2-(diethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5370077.png)
![(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5370088.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
![1-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5370106.png)
![3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5370114.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B5370147.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
